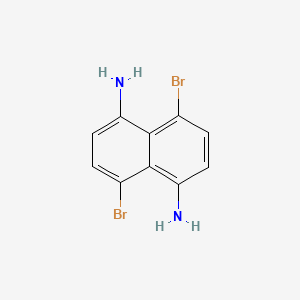

4,8-Dibromo-1,5-diaminonaphthalene

Cat. No. B3243003

M. Wt: 315.99 g/mol

InChI Key: RWNGCQDXNCWJQY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05349062

Procedure details

15 g (0.024 mol) of 4,8-dibromo-1,5-ditoluene-p-sulfonamidonaphthalene (J. S. Whitehurst, J. Chem. Soc., 221-226 (1951)) are dissolved in 75 ml of concentrated H2SO4 and the solution is left to stand for 24 h, excluding light. The solution is then poured on to 450 g of ice, whereupon a violet solution forms from which the product precipitates as HSO4 salt after a few minutes. The precipitate is isolated by suction filtration and the filter cake is squeezed out to give a pale beige-violet crude product that is further processed immediately.

Name

4,8-dibromo-1,5-ditoluene-p-sulfonamidonaphthalene

Quantity

15 g

Type

reactant

Reaction Step One

[Compound]

Name

ice

Quantity

450 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[C:11]2[C:6](=[C:7]([Br:23])[CH:8]=[CH:9][C:10]=2[NH:12]S(C2C=CC(C)=CC=2)(=O)=O)[C:5]([NH:24]S(C2C=CC(C)=CC=2)(=O)=O)=[CH:4][CH:3]=1>OS(O)(=O)=O>[Br:1][C:2]1[C:11]2[C:6](=[C:7]([Br:23])[CH:8]=[CH:9][C:10]=2[NH2:12])[C:5]([NH2:24])=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

4,8-dibromo-1,5-ditoluene-p-sulfonamidonaphthalene

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C2=C(C=CC(=C12)NS(=O)(=O)C1=CC=C(C=C1)C)Br)NS(=O)(=O)C1=CC=C(C=C1)C

|

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

solvent

|

|

Smiles

|

OS(=O)(=O)O

|

Step Two

[Compound]

|

Name

|

ice

|

|

Quantity

|

450 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

the solution is left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitates as HSO4 salt after a few minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate is isolated by suction filtration

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |